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molecular formula C12H16O2 B1251370 5-Methoxyvalerophenone

5-Methoxyvalerophenone

Cat. No. B1251370
M. Wt: 192.25 g/mol
InChI Key: GMRYZTZQKPZDLK-UHFFFAOYSA-N
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Patent
US05608069

Procedure details

To a solution of phenylmagnesium bromide (16.0 g, 88 mmol) in anhydrous diethylether (55 ml) under an atmosphere of nitrogen was dropwise added a solution of the above nitrile (10.0 g, 88 mmol) in anhydrous diethylether while the temperature was allowed to raise to reflux. The reaction mixture was heated at reflux for 5 h and then stirred at room temperature for 16 h. A 4N hydrochloric acid solution (50 ml) was carefully added and the mixture stirred at ambient temperature for 4 h. The phases were separated and the aqueous phase extracted with diethylether (2×50 ml). The combined organic phases were washed with 5% sodium hydrogencarbonate (25 ml) and dried (Na2SO4). The solvent was evaporated in vacuo and the residue submitted to fractional distillation to give 9.1 g of 5-methoxy-1-phenyl-1-pentanone. B.p. 127°-130° C./5 mmHg.
Quantity
16 g
Type
reactant
Reaction Step One
Name
nitrile
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([Mg]Br)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:9][O:10][CH:11](C)[CH2:12][CH2:13][CH2:14][C:15]#N.Cl.C([O:21]CC)C>>[CH3:9][O:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)=[O:21]

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Br
Name
nitrile
Quantity
10 g
Type
reactant
Smiles
COC(CCCC#N)C
Name
Quantity
55 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to raise
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 h
Duration
5 h
STIRRING
Type
STIRRING
Details
the mixture stirred at ambient temperature for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with diethylether (2×50 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with 5% sodium hydrogencarbonate (25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue submitted to fractional distillation

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COCCCCC(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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